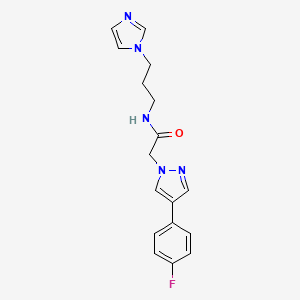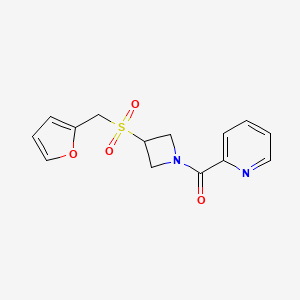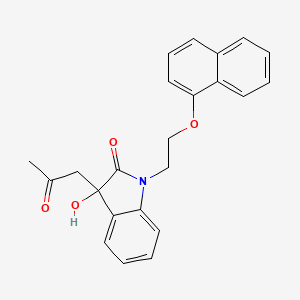
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one, also known as HN-1, is a chemical compound that belongs to the family of indolinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development.
科学的研究の応用
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug development, and cancer research. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and disorders.
作用機序
The mechanism of action of 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression and proliferation. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the suppression of inflammation and oxidative stress, and the enhancement of neuronal survival and function. It has also been found to modulate the expression of various genes and proteins that are involved in cell signaling and metabolism.
実験室実験の利点と制限
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one has several advantages for lab experiments, including its potent antiproliferative activity, its ability to modulate various signaling pathways and enzymes, and its low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the research on 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in various disease models. Additionally, the elucidation of its molecular targets and mechanisms of action could provide valuable insights into its therapeutic potential and facilitate the development of novel drugs based on this compound.
合成法
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one can be synthesized using various methods, including the reaction of 2-naphthol with ethyl 2-bromoacetate to form 2-(2-naphthyloxy)ethyl 2-bromoacetate, which is then reacted with indole-2,3-dione in the presence of a base to form this compound. Another method involves the reaction of 2-naphthol with ethyl 2-chloropropionate to form 2-(2-naphthyloxy)ethyl 2-chloropropionate, which is then reacted with indole-2,3-dione in the presence of a base to form this compound.
特性
IUPAC Name |
3-hydroxy-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16(25)15-23(27)19-10-4-5-11-20(19)24(22(23)26)13-14-28-21-12-6-8-17-7-2-3-9-18(17)21/h2-12,27H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXHSMITZVIMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

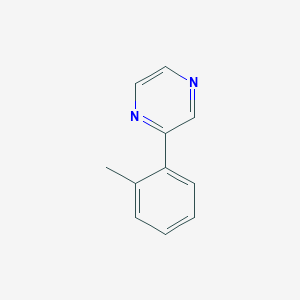
![1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2910463.png)
![methyl (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine-3-carboxylate](/img/structure/B2910464.png)



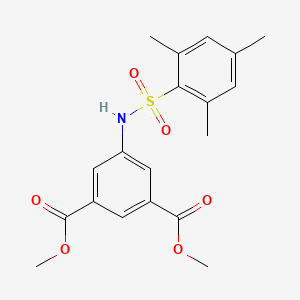
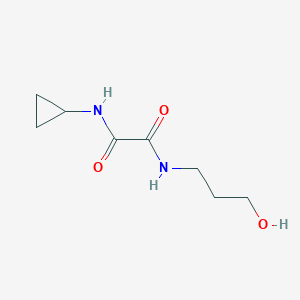
![N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2910474.png)
![3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2910475.png)
